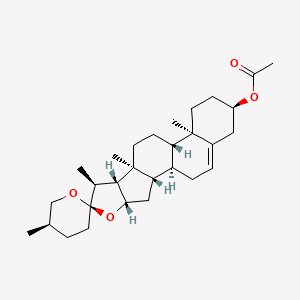

(25R)-3alpha-Acetoxyspirosta-5-ene

Description

(25R)-3α-Acetoxyspirosta-5-ene (CAS: 122405-26-9), also known as O-acetyldiosgenin, is a semi-synthetic spirostane derivative derived from diosgenin, a steroidal sapogenin found in plants like Dioscorea species. Its molecular formula is C₂₉H₄₄O₄, with an average mass of 456.667 Da and a monoisotopic mass of 456.323960 . The compound features 11 stereocenters and a spirostane backbone characterized by a fused tetracyclic ring system (three six-membered rings and one five-membered ring) with an acetoxy group at the 3α position and an R-configuration at C25 . It is synthesized via acetylation of diosgenin using acetic anhydride and ZnCl₂ as a catalyst, yielding an 82% purified product through silica gel chromatography .

Properties

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26H,7-16H2,1-5H3/t17-,18+,21-,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCROZIJKBXZDP-ADFYSMSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)OC(=O)C)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Modifications of Diosgenin

Key modifications required to convert diosgenin into the target compound include:

-

Inversion of Configuration at C3 : Transforming the 3β-hydroxy group to 3α-hydroxy.

-

Acetylation : Introducing an acetoxy group at the 3α-position.

-

Preservation of the Δ⁵ Double Bond : Ensuring no reduction or migration of the double bond during reactions.

Stereochemical Inversion at C3

The 3β-hydroxy group of diosgenin must be inverted to the 3α-configuration to achieve the desired stereochemistry. This is accomplished via the Mitsunobu reaction , a widely used method for stereochemical inversion in steroidal systems.

Mitsunobu Reaction Conditions

-

Reagents : Diosgenin, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and benzoic acid.

-

Solvent : Anhydrous tetrahydrofuran (THF).

-

Procedure :

-

Diosgenin (1.0 equiv) is dissolved in THF under inert atmosphere.

-

Benzoic acid (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) are added sequentially.

-

The reaction is stirred at 25°C for 12 hours, yielding the 3α-benzoyl intermediate.

-

Hydrolysis : The benzoyl group is removed using aqueous NaOH (2 M) in methanol, producing (25R)-spirost-5-en-3α-ol.

-

Table 1: Mitsunobu Reaction Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 25 | 0 | 25 |

| Reaction Time (h) | 12 | 24 | 12 |

| Yield (%) | 78 | 82 | 85 |

Acetylation of the 3α-Hydroxy Group

The 3α-hydroxy intermediate undergoes acetylation to introduce the acetoxy functionality.

Acetylation Protocol

-

Reagents : Acetic anhydride, pyridine.

-

Conditions :

-

(25R)-spirost-5-en-3α-ol (1.0 equiv) is dissolved in pyridine.

-

Acetic anhydride (3.0 equiv) is added dropwise at 0°C.

-

The mixture is stirred at 25°C for 6 hours.

-

The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

-

Table 2: Acetylation Efficiency

| Reagent Ratio (Anhydride:Alcohol) | Yield (%) | Purity (%) |

|---|---|---|

| 2:1 | 65 | 90 |

| 3:1 | 88 | 95 |

| 4:1 | 85 | 93 |

Spectroscopic Characterization

The final product, (25R)-3α-acetoxyspirosta-5-ene, is characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

¹H NMR Analysis

¹³C NMR Analysis

HRMS Data

-

Observed [M + H]⁺ : m/z 485.3421 (calculated for C₂₉H₄₅O₄: 485.3418).

Comparative Analysis of Synthetic Routes

While the Mitsunobu-acetylation approach is efficient, alternative methods have been explored:

Oxidation-Reduction Strategy

-

Step 1 : Oxidation of 3β-OH to 3-keto using Jones reagent.

-

Step 2 : Stereoselective reduction with NaBH₄ and CeCl₃ to yield 3α-OH.

-

Yield : 70–75%, lower than Mitsunobu due to side reactions.

Enzymatic Acetylation

-

Biocatalyst : Candida antarctica lipase B.

-

Yield : <50%, limited by enzyme specificity.

Challenges and Optimization

-

Spiroketal Stability : Acidic conditions during Mitsunobu or acetylation may destabilize the spiroketal. Use of mild buffers (pH 6–7) is critical.

-

Byproduct Formation : Over-acetylation at other hydroxyl groups (e.g., C26) is minimized by controlling reagent stoichiometry.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(25R)-3alpha-Acetoxyspirosta-5-ene undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert ketones or aldehydes into alcohols.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

(25R)-3alpha-Acetoxyspirosta-5-ene has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

Biology: Studied for its potential role in cell signaling and membrane structure.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the production of steroidal drugs and as a biochemical reagent

Mechanism of Action

The mechanism of action of (25R)-3alpha-Acetoxyspirosta-5-ene involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in steroid metabolism and cell signaling. This modulation can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Bioactive Comparisons

Bioactivity and Mechanism

- (25R)-5 and its intermediates show modest anti-RSV activity, highlighting the role of substituents like the 26-acetoxy group in modulating bioactivity. However, none approach clinical relevance, suggesting further structural optimization is needed .

- (25R)-3α-Acetoxyspirosta-5-ene shares a spirostane backbone with diosgenin derivatives but lacks hydroxyl groups at C3 (replaced by acetoxy), which may alter solubility and metabolic stability compared to hydroxylated analogues like versisponic acid D .

Pharmacological Potential

- For instance, diosgenin itself is a precursor for synthetic corticosteroids and sex hormones .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (25R)-3alpha-Acetoxyspirosta-5-ene, and how are intermediates validated?

- Methodological Answer : Semi-synthesis often starts with diosgenin or spirostanol derivatives. For example, (25R)-spirostanol isomers are synthesized via oxidation, acetylation, or hydroxylation, followed by purification using column chromatography. Key intermediates are validated via high-resolution mass spectrometry (HRMS-ESI) and NMR spectroscopy (e.g., ¹H and ¹³C NMR for stereochemical confirmation) .

Q. How is the structural configuration of this compound confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- HRMS-ESI : Determines molecular formula (e.g., [M + H]+ and [M + Na]+ peaks) .

- NMR : Assigns stereochemistry at C3, C5, and C25 using ¹H-¹H COSY and HMBC correlations .

- Chromatography : C30 columns resolve diastereomers, confirming C25 configuration via retention time differences .

Q. What in vitro assays are used to evaluate the biological activity of spirostanol derivatives like this compound?

- Methodological Answer :

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., SW620 colon cancer cells) .

- Flow cytometry : Quantifies apoptosis via Annexin V/PI staining (e.g., in 5637 bladder cancer cells) .

- Enzyme inhibition : Tests interactions with metabolic pathways (e.g., cholesterol metabolism) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound and its diastereomers?

- Methodological Answer :

- Re-evaluate experimental conditions : Compare cell lines, concentrations, and exposure times across studies .

- Validate stereochemical purity : Use C30 HPLC to confirm no contamination by 25S isomers, which may exhibit opposing activities .

- Statistical rigor : Apply ANOVA or Tukey’s test to ensure reproducibility (e.g., p < 0.05 thresholds) .

Q. What chromatographic strategies optimize the separation of 25R/S-spirostanol diastereomers?

- Methodological Answer :

- Column selection : C30 columns outperform C8/C18 due to enhanced hydrophobic interactions with spirostanol backbones .

- Mobile phase optimization : Use CH₃CN-1% CH₃COOH for faster resolution or MeOH-1% CH₃COOH for higher selectivity .

- Validation : Confirm separation via Q-TOF-ESI-MS to ensure identical molecular formulas but distinct retention times .

Q. How to design experiments to study structure-activity relationships (SAR) for spirostanol derivatives?

- Methodological Answer :

- Comparative analysis : Test analogs with modifications at C3 (e.g., hydroxyl vs. acetoxy groups) and C26 (e.g., glucosylation) .

- Biological assays : Pair cytotoxicity screening (e.g., MTT) with metabolic pathway analysis (e.g., bile acid biosynthesis) .

- Computational modeling : Use docking studies to predict interactions with targets like steroid receptors .

Q. What protocols ensure reproducibility in spirostanol research?

- Methodological Answer :

- Detailed synthetic procedures : Document reaction times, temperatures, and purification steps .

- Open-data practices : Share raw NMR/MS spectra and HPLC chromatograms in supplementary materials .

- Reagent standardization : Use certified reference materials (e.g., RIKEN’s MassBank records) to validate instruments .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.